molecular formula C8H13F2N B2757028 (7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanamine CAS No. 2253632-35-6

(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanamine

Cat. No. B2757028
CAS RN: 2253632-35-6
M. Wt: 161.196
InChI Key: GAUNMIFFJSDGPX-UHFFFAOYSA-N
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Description

“(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanamine” is a chemical compound with the molecular formula C7H11F2N . It is a derivative of the bicyclo[4.1.0]heptane structure, which is characterized by a seven-membered ring with two carbon atoms replaced by fluorine atoms .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a seven-membered ring structure (bicyclo[4.1.0]heptane) with two fluorine atoms replacing two hydrogen atoms at the 7th position . The exact 3D structure can be viewed using specific software .

Scientific Research Applications

Cyclization Reactions and Synthesis of Complex Molecules

Research on the synthesis of 1,2,3,4-tetrahydro-β-carbolines demonstrates the utility of bicyclic compounds in generating complex molecular structures through cyclization reactions. The action of trifluoroacetic acid on enamines derived from tryptamine or tryptophan, leading to either cyclization to β-carboline derivatives or acidolysis, underscores the role of bicyclic compounds in synthesizing bioactive molecules (Kirkpatrick & MacLaren, 1983).

Homogeneous Hydrogenation and Solvent Complexes

The study on asymmetric homogeneous hydrogenation using rhodium diphosphine precursors highlights the importance of bicyclic structures in catalysis and reaction mechanisms. This research shows how bicyclo[2,2,1]hepta-2,5-diene and related compounds can interact with hydrogen in polar solvents, forming solvated dihydrides or solvate complexes, which are crucial in understanding catalytic processes (Brown et al., 1981).

Levulinic Acid Reactions and Novel Ring Structures

Reactions of levulinic acid with norbornane/ene amino acids and diamines illustrate the synthetic versatility of bicyclic compounds, producing novel ring structures such as methanodioxopyrrolo[1,2-a][3,1]benzoxazines and methylene-bridged pyrrolo[2,1-b]quinazolinones. These reactions showcase the ability of bicyclic compounds to undergo complex transformations, yielding structures with potential pharmacological activities (Stájer et al., 2004).

Applications in Drug Development

The synthesis of BCP benzylamines from 2-azaallyl anions and [1.1.1]propellane reveals the potential of bicyclic compounds in drug development. The creation of BCP analogues of diaryl methanamines, a common scaffold in medicinal chemistry, indicates the significance of incorporating bicyclic structures into drug candidates for enhancing drug-like qualities (Shelp & Walsh, 2018).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes with bicyclic compounds demonstrate unprecedented photocytotoxicity in red light, offering new avenues for cellular imaging and cancer therapy. The ability of these complexes to generate reactive oxygen species and induce apoptosis highlights the therapeutic potential of bicyclic structures in medical applications (Basu et al., 2014).

properties

IUPAC Name

(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N/c9-8(10)6-3-1-2-4-7(6,8)5-11/h6H,1-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUNMIFFJSDGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)C2(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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